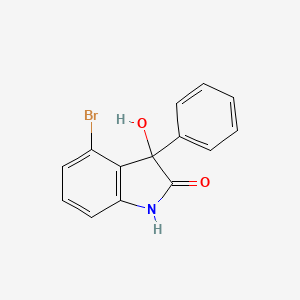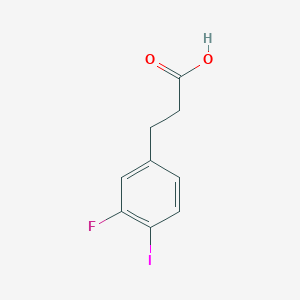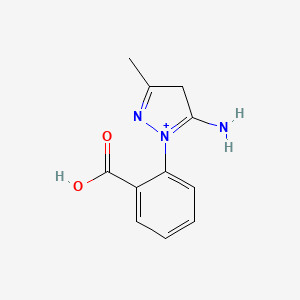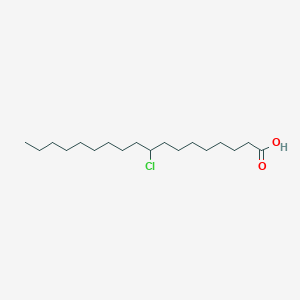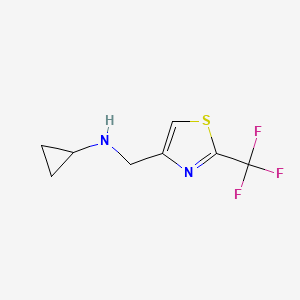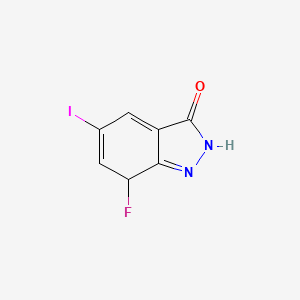
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a fluorine atom at the 7th position and an iodine atom at the 5th position of the indazole ring. The indazole core is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a substituted benzene derivative, followed by the introduction of the fluorine and iodine atoms through halogenation reactions. The final step often involves cyclization to form the indazole ring. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- can be compared with other indazole derivatives, such as:
3H-Indazol-3-one, 1,2-dihydro-: Lacks the fluorine and iodine substitutions, resulting in different chemical and biological properties.
7-Fluoro-1,2-dihydro-3H-indazol-3-one: Similar but lacks the iodine substitution.
5-Iodo-1,2-dihydro-3H-indazol-3-one: Similar but lacks the fluorine substitution.
The unique combination of fluorine and iodine atoms in 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- imparts distinct properties that differentiate it from these similar compounds .
Eigenschaften
Molekularformel |
C7H4FIN2O |
|---|---|
Molekulargewicht |
278.02 g/mol |
IUPAC-Name |
7-fluoro-5-iodo-2,7-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4FIN2O/c8-5-2-3(9)1-4-6(5)10-11-7(4)12/h1-2,5H,(H,11,12) |
InChI-Schlüssel |
WYDZBTUZTHTZGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=NNC2=O)C1F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


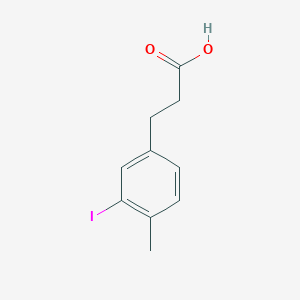
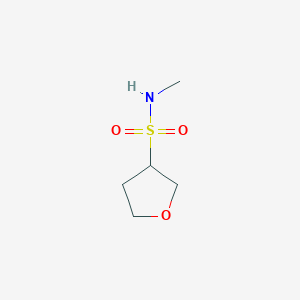
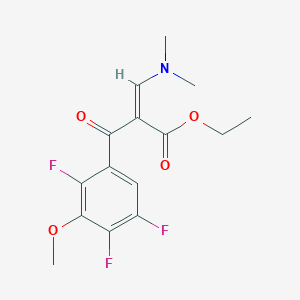


![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)


